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Compound of Interest

Compound Name: Fenamole

Cat. No.: B1672337 Get Quote

An In-depth Exploration of the Synthesis, Properties, and Biological Activity of 5-Amino-1-

phenyl-1H-tetrazole

Abstract
This technical guide provides a comprehensive overview of Fenamole, a heterocyclic

compound identified as 5-Amino-1-phenyl-1H-tetrazole. With the molecular formula C₇H₇N₅

and a molecular weight of 161.16 g/mol , Fenamole belongs to the tetrazole class of

compounds, which are recognized for their diverse pharmacological activities. This document

details the synthetic pathways for Fenamole, its physicochemical properties, proposed

mechanism of action as a nonsteroidal anti-inflammatory drug (NSAID), and analytical

methodologies for its characterization. This guide is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties
Fenamole is a substituted tetrazole with a phenyl group at the 1-position and an amino group

at the 5-position of the tetrazole ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1672337?utm_src=pdf-interest
https://www.benchchem.com/product/b1672337?utm_src=pdf-body
https://www.benchchem.com/product/b1672337?utm_src=pdf-body
https://www.benchchem.com/product/b1672337?utm_src=pdf-body
https://www.benchchem.com/product/b1672337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Systematic Name 5-Amino-1-phenyl-1H-tetrazole

Molecular Formula C₇H₇N₅ [1]

Molecular Weight 161.16 g/mol [1]

Appearance
White to pale yellow crystalline

powder
[2]

Melting Point
155-157 °C (for the parent

tetrazole)
[2]

Solubility
Soluble in water, ethyl acetate,

DMSO, and DMF
[2]

pKa ~4.89 (for the parent tetrazole) [2]

Synthesis of Fenamole
The primary synthetic route to 5-substituted-1H-tetrazoles, including Fenamole, is the [3+2]

cycloaddition reaction between a nitrile and an azide.[3] For the synthesis of Fenamole, the

starting materials are phenylcyanamide and an azide source.

General Synthetic Pathway
The synthesis involves the reaction of phenylcyanamide with sodium azide, often in the

presence of a catalyst and a suitable solvent. The reaction proceeds through the addition of the

azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the

tetrazole ring.
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Phenylcyanamide

[3+2] Cycloaddition

Sodium Azide (NaN₃)

Catalyst (e.g., ZnCl₂, NH₄Cl)

Solvent (e.g., DMF)

Fenamole (5-Amino-1-phenyl-1H-tetrazole)

Click to download full resolution via product page

Caption: General workflow for the synthesis of Fenamole.

Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 5-substituted 1H-tetrazoles and

can be adapted for Fenamole.

Materials:

Phenylcyanamide

Sodium Azide (NaN₃)

Ammonium Chloride (NH₄Cl)

Dimethylformamide (DMF)

Hydrochloric Acid (HCl)

Deionized Water
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Ethyl Acetate

Anhydrous Sodium Sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

phenylcyanamide (1 equivalent) in DMF.

Add sodium azide (1.5-2 equivalents) and ammonium chloride (1.5-2 equivalents) to the

solution.

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Carefully acidify the mixture with dilute HCl to a pH of 2-3. This step should be performed in

a well-ventilated fume hood as it may generate hydrazoic acid, which is toxic and explosive.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 5-Amino-1-phenyl-1H-tetrazole.

Mechanism of Action
Fenamole is classified as a nonsteroidal anti-inflammatory drug (NSAID). The anti-

inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their ability

to inhibit cyclooxygenase (COX) enzymes.[4]

Cyclooxygenase Inhibition
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The tetrazole moiety is often considered a bioisostere of the carboxylic acid group present in

many traditional NSAIDs.[5][6] This structural similarity allows tetrazole-containing compounds

to bind to the active site of COX enzymes, thereby inhibiting the conversion of arachidonic acid

to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

There are two main isoforms of the COX enzyme:

COX-1: A constitutive enzyme involved in physiological functions such as protecting the

gastric mucosa and maintaining kidney function.

COX-2: An inducible enzyme that is upregulated at sites of inflammation.

The selectivity of an NSAID for COX-1 versus COX-2 determines its efficacy and side-effect

profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects

associated with non-selective NSAIDs.[5] Some novel tetrazole derivatives have been

designed and synthesized as selective COX-2 inhibitors.[5][7][8]

Physiological Functions Inflammation, Pain, Fever
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Caption: Proposed mechanism of action of Fenamole via COX inhibition.
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The specific inhibitory activity and selectivity of Fenamole for COX-1 and COX-2 would require

further experimental validation through enzymatic assays.

Analytical Characterization
The structural confirmation and purity assessment of synthesized Fenamole can be achieved

using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the

phenyl group and the protons of the amino group.

¹³C NMR spectroscopy will reveal the carbon signals of the phenyl ring and the tetrazole

ring.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular

weight of Fenamole. The fragmentation pattern can provide further structural information.

A characteristic fragmentation of 5-substituted 1H-tetrazoles in positive ion mode is the

elimination of HN₃, while in negative ion mode, the loss of N₂ is often observed.[9]

Infrared (IR) Spectroscopy:

IR spectroscopy can identify the characteristic functional groups present in the molecule,

such as N-H stretching vibrations for the amino group, C=N and N=N stretching vibrations

for the tetrazole ring, and C-H stretching for the aromatic ring.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for assessing the purity of Fenamole and for

quantitative analysis.[10]
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A typical method would involve a C18 column with a mobile phase consisting of a mixture

of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS

compatibility.[10]

Conclusion
Fenamole (5-Amino-1-phenyl-1H-tetrazole) is a tetrazole derivative with potential as a

nonsteroidal anti-inflammatory agent. Its synthesis is achievable through established

cycloaddition chemistry. The proposed mechanism of action involves the inhibition of

cyclooxygenase enzymes, a hallmark of NSAIDs. This technical guide provides a foundational

understanding of Fenamole for researchers and scientists, outlining its chemical properties,

synthesis, and analytical characterization. Further investigation into its specific pharmacological

profile, including its COX selectivity and in vivo efficacy, is warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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